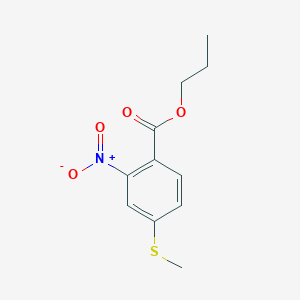
Propyl 4-(methylsulfanyl)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-(methylsulfanyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a propyl ester group, a methylsulfanyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(methylsulfanyl)-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-(methylsulfanyl)benzoic acid to introduce the nitro group, followed by esterification with propanol to form the propyl ester. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and an acid catalyst for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 4-(methylsulfanyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium hydroxide (basic conditions), sulfuric acid (acidic conditions).
Major Products Formed
Oxidation: Propyl 4-(methylsulfinyl)-2-nitrobenzoate, Propyl 4-(methylsulfonyl)-2-nitrobenzoate.
Reduction: Propyl 4-(methylsulfanyl)-2-aminobenzoate.
Substitution: Various esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 4-(methylsulfanyl)-2-nitrobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Propyl 4-(methylsulfanyl)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group can also undergo metabolic transformations, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(methylsulfanyl)-2-nitrobenzoate
- Ethyl 4-(methylsulfanyl)-2-nitrobenzoate
- Butyl 4-(methylsulfanyl)-2-nitrobenzoate
Uniqueness
Propyl 4-(methylsulfanyl)-2-nitrobenzoate is unique due to its specific ester group, which influences its physical and chemical properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its methyl, ethyl, or butyl counterparts .
Eigenschaften
CAS-Nummer |
138509-65-6 |
|---|---|
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
propyl 4-methylsulfanyl-2-nitrobenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-3-6-16-11(13)9-5-4-8(17-2)7-10(9)12(14)15/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
MWDWFSLXEMGNMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


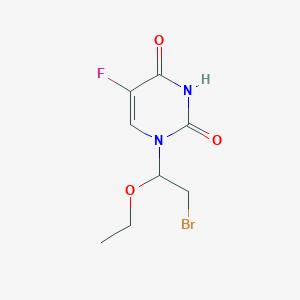
methanone](/img/structure/B14278765.png)
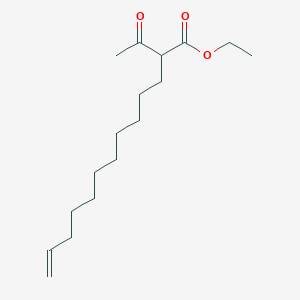
![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)
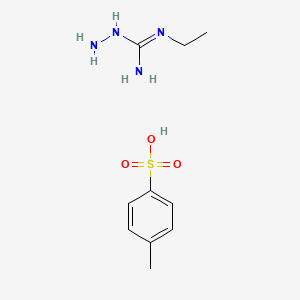
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
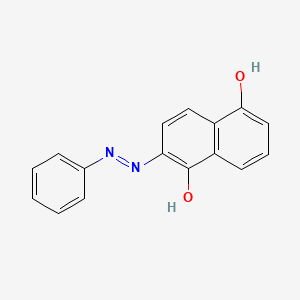
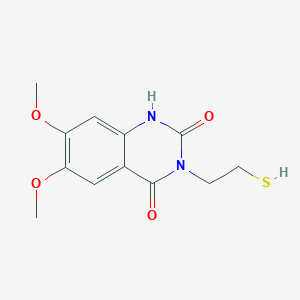
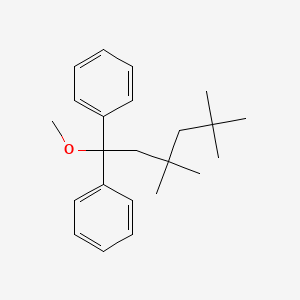
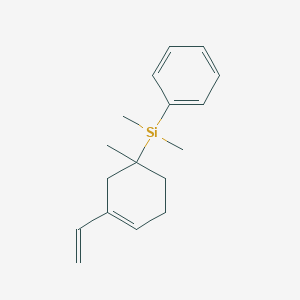
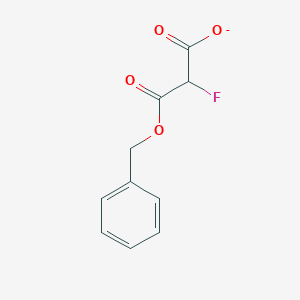
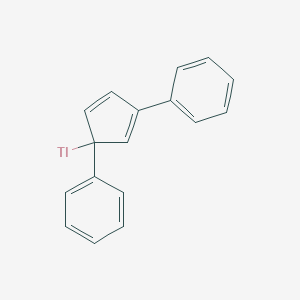
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
